Thiazolo[4,5-b]pyridine-6-carboxylic acid
Overview
Description
Thiazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties results in a compound with significant potential in medicinal chemistry due to its diverse pharmacological activities .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridine-6-carboxylic acid is a compound that has been found to interact with several targets. It has been reported to act as an inhibitor of the ErbB family of tyrosine kinase (EGFR), G-protein coupled receptors (mGluR 5), and 3′,5′-cyclic adenosine monophosphate phosphodiesterase (PDE) III . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and signal transduction.
Mode of Action
Upon interaction with its targets, this compound induces changes in the cellular processes. For instance, as an EGFR inhibitor, it prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways . This leads to the modulation of cellular functions such as cell proliferation and survival.
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting EGFR, it impacts the MAPK/ERK pathway, which is involved in cell proliferation and survival . Similarly, by acting as an antagonist of mGluR 5, it influences glutamatergic signaling .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For instance, it has been found to exhibit antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . These effects are likely a result of its ability to modulate various cellular processes through its interaction with its targets.
Biochemical Analysis
Biochemical Properties
Thiazolo[4,5-b]pyridine-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to exhibit high antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . The compound’s interactions with enzymes such as PI3Kα, where it acts as an inhibitor, highlight its potential in modulating biochemical pathways . Additionally, this compound has been shown to interact with histamine H3 receptors, further emphasizing its role in biochemical processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to have high antioxidant activity, which can protect cells from oxidative stress . Its antimicrobial properties suggest that it can disrupt the cellular processes of pathogenic microorganisms, leading to their inhibition . Furthermore, this compound’s anti-inflammatory and antitumor activities indicate its potential in regulating inflammatory responses and inhibiting tumor cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with PI3Kα results in the inhibition of this enzyme, which plays a critical role in cell growth and survival pathways . Additionally, this compound’s binding to histamine H3 receptors suggests a mechanism involving receptor antagonism, which can modulate neurotransmitter release and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antioxidant, antimicrobial, and anti-inflammatory effects, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as antioxidant and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . For example, its interaction with enzymes involved in oxidative stress responses highlights its role in modulating redox balance within cells . Additionally, this compound’s effects on metabolic pathways related to inflammation and tumor growth further underscore its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within target tissues can influence its therapeutic efficacy and potential side effects . Understanding the transport mechanisms of this compound is essential for optimizing its delivery and distribution in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within mitochondria, for example, can enhance its antioxidant effects by directly interacting with mitochondrial components involved in oxidative stress responses . Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridine-6-carboxylic acid typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized this compound derivatives .
Scientific Research Applications
Thiazolo[4,5-b]pyridine-6-carboxylic acid has a broad spectrum of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Pyrano[2,3-d]thiazole derivatives: These compounds have a similar thiazole core but are fused with a pyran ring instead of pyridine.
Uniqueness
The uniqueness of this compound lies in its specific fusion of thiazole and pyridine rings, which imparts distinct pharmacological properties. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its potential in medicinal chemistry .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDYOROKRGXBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270738 | |
Record name | Thiazolo[4,5-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448852-06-9 | |
Record name | Thiazolo[4,5-b]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448852-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolo[4,5-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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